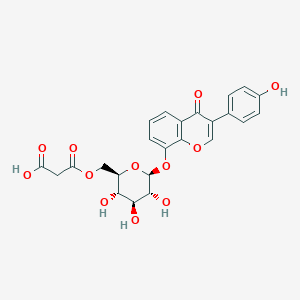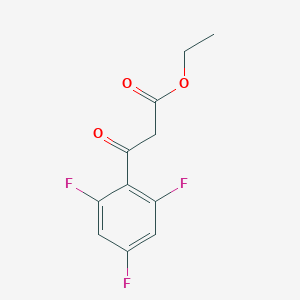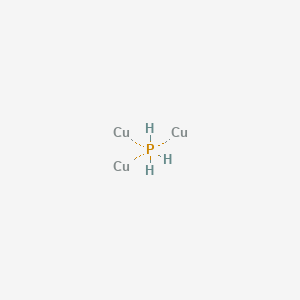
copper;phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper;phosphane is a compound that consists of copper and phosphane (phosphine). It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound is often used as a catalyst in various chemical reactions due to its ability to facilitate the formation of bonds between different molecules.
准备方法
Synthetic Routes and Reaction Conditions: Copper;phosphane can be synthesized through several methods. One common method involves the reaction of copper salts with phosphane ligands. For example, copper(I) chloride can react with phosphane to form this compound complexes. The reaction typically occurs under an inert atmosphere to prevent oxidation and is often carried out in a solvent such as tetrahydrofuran.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where copper salts and phosphane ligands are combined under controlled conditions. The reaction parameters, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The product is then purified through techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions: Copper;phosphane undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(II) complexes.
Reduction: It can also be reduced to form copper(I) complexes.
Substitution: this compound can participate in substitution reactions where the phosphane ligand is replaced by another ligand.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligands such as carbon monoxide or other phosphane derivatives can be used in substitution reactions.
Major Products Formed:
Oxidation: Copper(II) complexes.
Reduction: Copper(I) complexes.
Substitution: New this compound complexes with different ligands.
科学研究应用
Copper;phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and hydrogenation.
Biology: this compound complexes are studied for their potential use in biological imaging and as therapeutic agents.
Medicine: Research is ongoing to explore the use of this compound in drug delivery systems and as anticancer agents.
Industry: It is used in the production of fine chemicals, polymers, and materials with specific properties.
作用机制
The mechanism by which copper;phosphane exerts its effects involves the coordination of the phosphane ligand to the copper center. This coordination enhances the reactivity of the copper ion, allowing it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction or application. For example, in catalytic reactions, the this compound complex facilitates the formation of bonds between different molecules by providing an active site for the reaction to occur.
相似化合物的比较
Copper(I) chloride: Similar in terms of copper oxidation state but lacks the phosphane ligand.
Copper(II) phosphate: Contains copper and phosphorus but in a different chemical form.
Copper(II) sulfate: Another copper compound used in various applications but with different properties.
Uniqueness: Copper;phosphane is unique due to the presence of the phosphane ligand, which imparts specific reactivity and stability to the compound. This makes it particularly useful as a catalyst in various chemical reactions, distinguishing it from other copper compounds that may not have the same catalytic properties.
属性
分子式 |
Cu3H3P |
|---|---|
分子量 |
224.64 g/mol |
IUPAC 名称 |
copper;phosphane |
InChI |
InChI=1S/3Cu.H3P/h;;;1H3 |
InChI 键 |
VRKVOIFXBDXGHF-UHFFFAOYSA-N |
规范 SMILES |
P.[Cu].[Cu].[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1,4-Dihydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13838835.png)
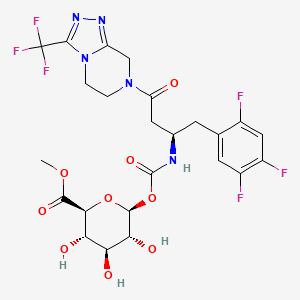
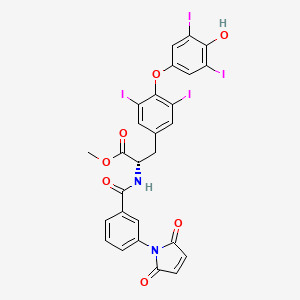
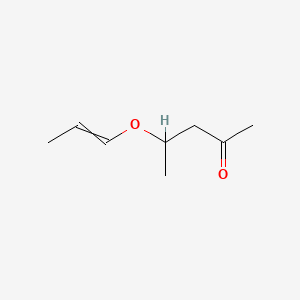
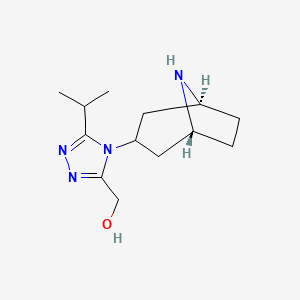
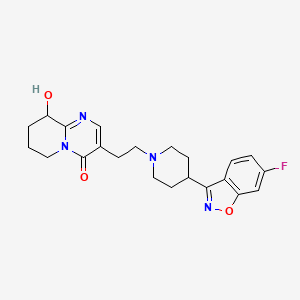
![ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B13838887.png)

![calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B13838889.png)
![3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)

![4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13838898.png)
